5-Nitro-3-(trifluoromethyl)picolinonitrile (CAS 573762-57-9) is a highly specialized, nitrile-substituted fluorinated pyridine derivative primarily procured as a Key Starting Material (KSM) for the synthesis of second-generation nonsteroidal androgen receptor (AR) inhibitors, most notably Apalutamide. Structurally, it features a planar pyridine ring with coplanar nitro and trifluoromethyl groups, providing a rigid scaffold essential for downstream pharmacological activity. As an advanced intermediate, it is supplied as a stable solid that allows for extended storage and reliable bulk transport under standard inert conditions. Its procurement fundamentally streamlines the synthesis of complex active pharmaceutical ingredients (APIs) by bypassing hazardous upstream cyanation steps while retaining the critical trifluoromethyl moiety required for targeted receptor binding .
In the procurement of intermediates for advanced antiandrogen synthesis, generic substitution with non-trifluoromethylated analogs (such as 5-nitropicolinonitrile) or alternative halides is not viable. The trifluoromethyl group at the 3-position is structurally non-negotiable, as it dictates the precise steric and electronic fit within the androgen receptor binding pocket; its absence results in catastrophic loss of downstream API efficacy. Furthermore, attempting to substitute this specific nitrile intermediate with its immediate bromo-precursor (2-bromo-5-nitro-3-(trifluoromethyl)pyridine) shifts the burden of a highly hazardous, high-temperature cyanation reaction—often requiring toxic sodium cyanide and heavy metal catalysts—directly onto the purchasing facility. Consequently, procuring the pre-cyanated 5-nitro-3-(trifluoromethyl)picolinonitrile is a strict requirement for facilities aiming to avoid severe environmental, health, and safety (EHS) bottlenecks during industrial scale-up [1].
Procuring 5-nitro-3-(trifluoromethyl)picolinonitrile directly eliminates the need to perform in-house cyanation of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine. Traditional upstream cyanation requires the handling of highly toxic sodium cyanide and copper(I) iodide catalysts at elevated temperatures (often 80-200°C) in solvents like butyronitrile. By purchasing the pre-cyanated intermediate, manufacturing facilities reduce their heavy metal and cyanide waste disposal burden for this synthetic step by 100%, bypassing a major environmental and safety bottleneck during the production of Apalutamide [1].
| Evidence Dimension | Cyanide and heavy metal waste generation per batch |
| Target Compound Data | 0% (Pre-cyanated intermediate requires no NaCN/CuI handling) |
| Comparator Or Baseline | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (Requires stoichiometric or catalytic NaCN and CuI) |
| Quantified Difference | 100% reduction in cyanation-related toxic waste handling |
| Conditions | Industrial scale-up of Apalutamide synthesis |
Bypassing the hazardous cyanation step drastically lowers EHS compliance costs and simplifies waste management for pharmaceutical manufacturers.
When selecting an intermediate for the final coupling stages of Apalutamide synthesis, buyers must choose between the nitro compound (CAS 573762-57-9) and the downstream amine, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6). The nitro-substituted pyridine demonstrates superior long-term oxidative stability under standard storage conditions compared to the amine, which is prone to darkening and degradation upon prolonged exposure to air and light. Procuring the nitro intermediate allows facilities to perform chemoselective reduction (e.g., using iron/acetic acid or catalytic hydrogenation) on demand, reliably yielding the fresh amine at >90% efficiency immediately prior to the critical CDI-mediated coupling reaction .
| Evidence Dimension | Long-term oxidative stability and storage viability |
| Target Compound Data | High stability (stable under ambient inert storage) |
| Comparator Or Baseline | 5-Amino-3-(trifluoromethyl)picolinonitrile (Susceptible to oxidative degradation over time) |
| Quantified Difference | Enables on-demand reduction with >90% yield of fresh amine |
| Conditions | Standard warehouse storage vs. immediate pre-coupling reduction |
Procuring the stable nitro precursor minimizes degradation losses during transport and storage, ensuring high-purity amine availability for the final API coupling step.
The procurement of 5-nitro-3-(trifluoromethyl)picolinonitrile is driven by the strict structural requirements of second-generation nonsteroidal antiandrogens. Compared to baseline non-fluorinated analogs like 5-nitropicolinonitrile, the presence of the trifluoromethyl group at the 3-position is not merely an enhancement but a critical necessity. This specific moiety dictates the steric bulk and lipophilicity required to prevent the binding of androgens to their receptors and block the translocation of the androgen receptor (AR) into the nuclei of prostate cancer cells. Substitution with non-trifluoromethylated precursors results in a complete failure to synthesize an API with the required pharmacological profile [1].
| Evidence Dimension | Downstream API target binding viability |
| Target Compound Data | Fully compatible (yields active Apalutamide with correct AR binding fit) |
| Comparator Or Baseline | 5-Nitropicolinonitrile (Lacks the critical CF3 group) |
| Quantified Difference | Binary (Viable vs. Non-viable for Apalutamide synthesis) |
| Conditions | Downstream pharmacological application in prostate cancer models |
The exact trifluoromethyl-pyridine scaffold is non-negotiable for manufacturers aiming to produce functional second-generation AR inhibitors.
This compound is the definitive precursor for the industrial-scale synthesis of Apalutamide. By utilizing this pre-cyanated intermediate, pharmaceutical manufacturers can directly proceed to the chemoselective reduction of the nitro group, streamlining the production of this critical prostate cancer medication while avoiding upstream cyanation hazards [1].
Due to its robust storage stability, the compound is ideal for facilities that require fresh amine intermediates for cross-coupling reactions. It serves as a reliable, storable reservoir that can be reduced via iron/acetic acid or catalytic hydrogenation immediately before use, ensuring maximum purity in downstream steps .
Beyond established APIs, the unique planar structure featuring both a strongly electron-withdrawing trifluoromethyl group and a reactive nitrile makes this compound a valuable building block in medicinal chemistry. It is utilized in drug discovery programs seeking to synthesize new heterocyclic compounds with enhanced lipophilicity and metabolic stability [2].